molecular formula C10H9BrN2O2 B13904225 Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate

Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate

Cat. No.: B13904225
M. Wt: 269.09 g/mol
InChI Key: CYFUQYPATTZFJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the halogenation of 2-methylimidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and reaction time.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce carboxylic acids or ketones .

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

methyl 6-bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylate

InChI

InChI=1S/C10H9BrN2O2/c1-6-4-13-5-7(11)3-8(9(13)12-6)10(14)15-2/h3-5H,1-2H3

InChI Key

CYFUQYPATTZFJR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(C=C(C2=N1)C(=O)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.